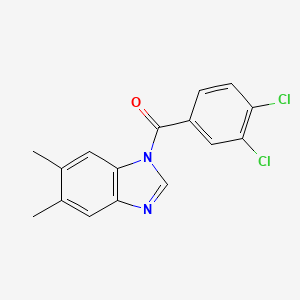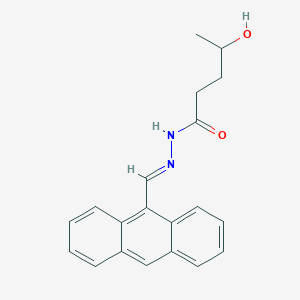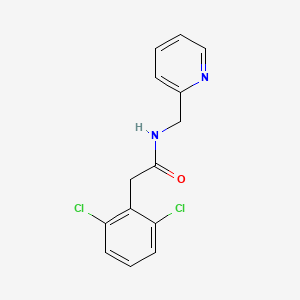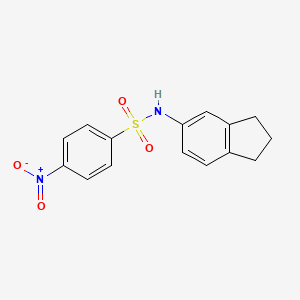![molecular formula C16H17N3O5 B5714316 N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Wirkmechanismus
N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide exerts its inhibitory effect on the NF-κB pathway by targeting the upstream kinase IKKβ, which is responsible for the activation of NF-κB. This compound binds to the ATP-binding site of IKKβ and prevents its phosphorylation, thereby blocking the downstream activation of NF-κB. This results in the inhibition of the transcription of pro-inflammatory genes and the suppression of inflammation and immune responses.
Biochemical and Physiological Effects
In addition to its inhibitory effect on the NF-κB pathway, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and invasion. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide for lab experiments is its potency and specificity for IKKβ inhibition. This compound has been shown to be highly effective at inhibiting IKKβ activity at low concentrations, and to have minimal off-target effects. However, this compound has some limitations in terms of its solubility and stability. This compound is poorly soluble in water and requires the use of organic solvents for in vitro experiments. In addition, this compound is unstable in aqueous solutions and can degrade over time, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. In addition, the combination of this compound with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects. Finally, further studies are needed to elucidate the long-term safety and toxicity of this compound in vivo, as well as its potential effects on immune function and host defense mechanisms.
Synthesemethoden
The synthesis of N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-aminopyridine with 2,4,5-trimethoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to form the final product. The yield of this compound is typically around 50%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. In inflammation and autoimmune disorders, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, and to ameliorate disease symptoms in animal models.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-21-12-9-14(23-3)13(22-2)8-10(12)16(20)24-19-15(17)11-6-4-5-7-18-11/h4-9H,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGPFYDCXDXCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)ON=C(C2=CC=CC=N2)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)O/N=C(/C2=CC=CC=N2)\N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)
![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)


![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)